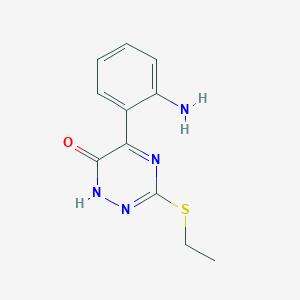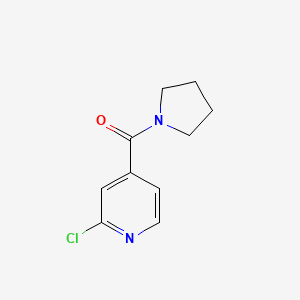![molecular formula C13H20N4O4 B1293079 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1119452-31-1](/img/structure/B1293079.png)
1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1,2,3-triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. This particular derivative features a tert-butoxycarbonyl-protected piperidine moiety, which is a common structural feature in many biologically active compounds. The tert-butoxycarbonyl group is a widely used protecting group in organic synthesis, particularly for amines.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of biologically active compounds like crizotinib, starts with tert-butyl-4-hydroxypiperdine-1-carboxylate and proceeds through three steps with a total yield of 49.9% . Although the synthesis of the exact compound is not detailed, similar synthetic strategies could be employed, involving protection of functional groups, condensation reactions, and the use of carbodiimides and hydroxybenzotriazole for activating carboxylic acids .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was elucidated using LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and further confirmed by single crystal XRD data . These techniques could similarly be applied to determine the structure of this compound, ensuring the correct placement of functional groups and overall molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of the triazole ring and the tert-butoxycarbonyl group can be inferred from related studies. For instance, ester tert-butoxycarbonylhydrazones can react with carboxylic acid hydrazides to form 4-tert-butoxycarbonylamino-1,2,4-triazoles . The tert-butoxycarbonyl group can be removed under acidic conditions to yield the corresponding amine, as demonstrated by the conversion of ester tert-butoxycarbonylhydrazones to 4-amino-1,2,4-triazoles . These reactions highlight the versatility of the tert-butoxycarbonyl group as a protecting group and the reactivity of the triazole ring in substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar compounds. For example, the crystalline structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to be monoclinic with specific unit cell parameters . Intermolecular interactions such as hydrogen bonding and π-π stacking contribute to the stability of the crystal structure. These properties are important for understanding the compound's solubility, stability, and potential interactions with biological targets. The biological activity of such compounds can vary, with some exhibiting moderate anthelmintic activity and poor antibacterial activity , suggesting that the biological evaluation of this compound would be an important aspect of its comprehensive analysis.
科学的研究の応用
Synthesis and Chemical Properties
Triazoles, including derivatives like the specified compound, have been extensively studied for their synthesis methods and chemical properties. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a notable method for synthesizing 1,2,3-triazole derivatives, offering a green chemistry approach with advantages such as energy savings and sustainability. These compounds exhibit significant aromatic stability, being resistant to reduction, oxidation, or hydrolysis under acidic or basic conditions, which makes them particularly interesting for further chemical investigations and applications in drug development (de Souza et al., 2019).
Applications in Drug Discovery and Pharmaceuticals
Triazole derivatives have found extensive applications in pharmaceuticals due to their broad range of biological activities. They serve as key scaffolds in drug discovery, particularly in the development of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility in the structural variation of triazole derivatives allows for the exploration of new drugs targeting various diseases and pathogens, including resistant bacteria and neglected diseases (Ferreira et al., 2013).
Role in Antibacterial and Antimicrobial Activities
Specific triazole derivatives, including those structurally related to the compound , have demonstrated potential as antibacterial and antimicrobial agents. These derivatives are explored for their efficacy against a variety of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of triazole-based compounds in addressing antibiotic resistance and developing new antibacterial strategies (Li & Zhang, 2021).
Environmental and Industrial Applications
Beyond biomedical research, triazole derivatives are also explored for their applications in environmental and industrial contexts, such as their use as corrosion inhibitors for metal surfaces. These applications are attributed to the chemical stability and efficiency of triazole compounds under various conditions, demonstrating their versatility and potential for wide-ranging applications (Hrimla et al., 2021).
Safety and Hazards
特性
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)16-6-4-9(5-7-16)17-8-10(11(18)19)14-15-17/h8-9H,4-7H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMQXOOIHUKDLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649285 |
Source


|
| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119452-31-1 |
Source


|
| Record name | 1-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide](/img/structure/B1293001.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)
![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)
![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)
![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)